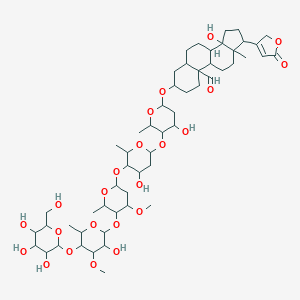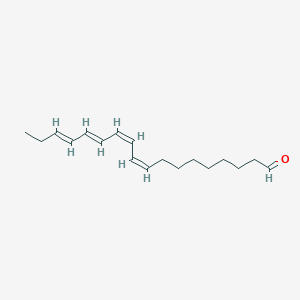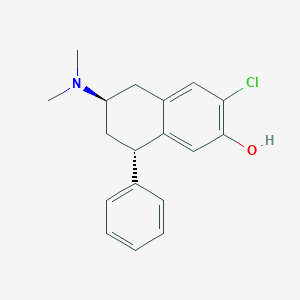
1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene, commonly known as AG-3-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. AG-3-5 is a synthetic compound that belongs to the class of naphthalene derivatives and has been found to exhibit several interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
AG-3-5 has been extensively studied for its potential applications in scientific research. It has been found to exhibit several interesting biochemical and physiological effects, making it a valuable tool for studying various biological processes. AG-3-5 has been used in studies related to the nervous system, cardiovascular system, and cancer research.
Wirkmechanismus
The exact mechanism of action of AG-3-5 is not fully understood. However, it has been proposed that AG-3-5 acts as a partial agonist of the 5-HT1A receptor, a subtype of the serotonin receptor. This activation of the 5-HT1A receptor is believed to be responsible for the observed effects of AG-3-5.
Biochemische Und Physiologische Effekte
AG-3-5 has been found to exhibit several interesting biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects in animal models. AG-3-5 has also been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension. Additionally, AG-3-5 has been shown to exhibit anticancer activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
AG-3-5 has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. AG-3-5 has also been extensively studied, and its effects are well-documented. However, there are also some limitations to using AG-3-5 in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, AG-3-5 has not been extensively studied in humans, which means that its effects in humans are not well-known.
Zukünftige Richtungen
There are several potential future directions for research on AG-3-5. One area of interest is the potential use of AG-3-5 as a treatment for hypertension. Further studies are needed to determine the efficacy of AG-3-5 in treating hypertension in vivo. Another area of interest is the potential use of AG-3-5 as an anticancer agent. Additional studies are needed to determine the mechanism of action of AG-3-5 in cancer cells and to determine its efficacy in vivo. Finally, further studies are needed to fully understand the mechanism of action of AG-3-5 and its effects on various biological processes.
Synthesemethoden
The synthesis of AG-3-5 involves the reaction of 1,2,3,4-tetrahydronaphthalene with dimethylamine and chloroacetyl chloride in the presence of a base catalyst. The reaction proceeds through a series of steps, resulting in the formation of AG-3-5 as the final product. The purity of AG-3-5 can be increased by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
152722-42-4 |
|---|---|
Produktname |
1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene |
Molekularformel |
C18H20ClNO |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
(6R,8S)-3-chloro-6-(dimethylamino)-8-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C18H20ClNO/c1-20(2)14-8-13-9-17(19)18(21)11-16(13)15(10-14)12-6-4-3-5-7-12/h3-7,9,11,14-15,21H,8,10H2,1-2H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
XZCKHECUBFUSAR-GJZGRUSLSA-N |
Isomerische SMILES |
CN(C)[C@@H]1C[C@H](C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
SMILES |
CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
Synonyme |
1-phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene Cl,OH-PAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



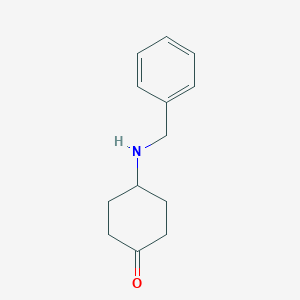
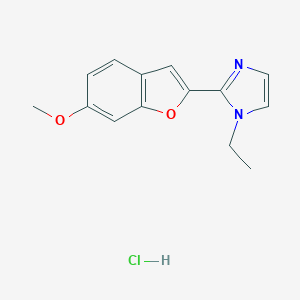
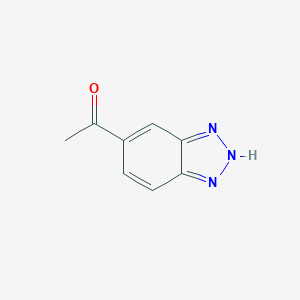
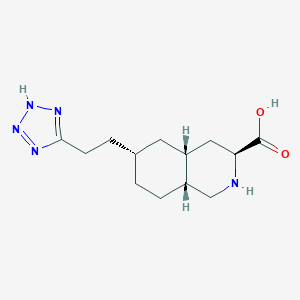
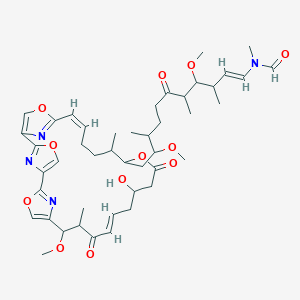
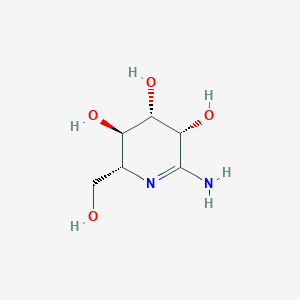
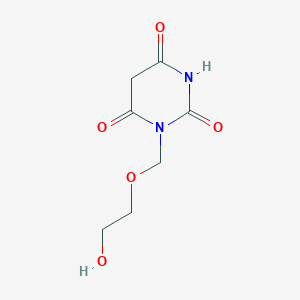
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
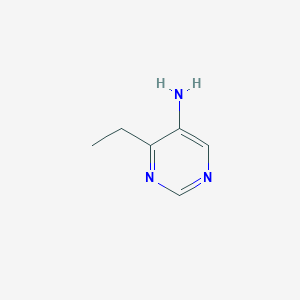
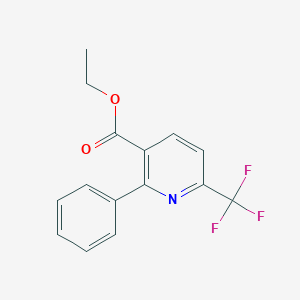
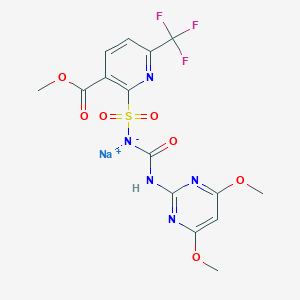
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
